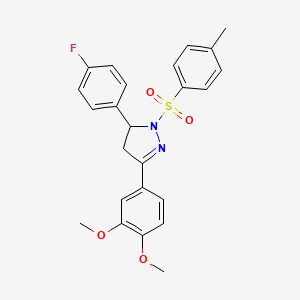

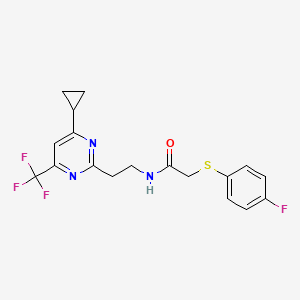

![molecular formula C28H28N4O3 B2991672 N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1029725-24-3](/img/structure/B2991672.png)

N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific thiazole derivative would depend on the substituents present in the molecule.科学的研究の応用

Synthesis and Biological Properties

- Synthesis and Antibacterial Activity : This chemical compound is involved in the synthesis of derivatives that show significant antibacterial activity. For instance, 6-Arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides have been shown to exhibit a high degree of antibacterial activity against Escherichia coli and Staphylococcus aureus, similar to that of established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

- Excited-State Intramolecular Proton Transfer : Derivatives of this compound undergo efficient excited-state intramolecular proton transfer (ESIPT) in neutral aqueous buffer, yielding a strongly Stokes-shifted fluorescence emission. This property is valuable for designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).

Anticancer and Antitumor Activities

- Synthesis and Anticancer Activities : Some derivatives of this compound have been synthesized and evaluated for their anticancer activities against human cancer cell lines. Certain derivatives exhibited excellent activities against specific cancer cell lines, comparable to reference drugs like 5-fluorouracil and etoposide (Bourzikat et al., 2022).

- Antiproliferative Activities : Pyrazole-sulfonamide derivatives of this compound have been tested for their in vitro antiproliferative activities against cancer cell lines, showing selective effects and broad spectrum antitumor activity (Mert et al., 2014).

Chemical and Biological Sensing

- Fluorescent Probe for Discrimination of Thiophenols : This compound is part of the design of fluorescent probes for the sensitive and selective detection of thiophenols over aliphatic thiols, which is important in environmental and biological sciences (Wang et al., 2012).

Other Applications

- Phosphoinositide-3-Kinase Inhibitors : Derivatives of this compound have shown potential as inhibitors of phosphoinositide-3-kinase, an enzyme linked to diseases like inflammation and breast cancer. This makes it a candidate for future anti-inflammatory drugs or COX-2 inhibitors (Thangarasu et al., 2019).

作用機序

将来の方向性

Thiazoles have shown promise in a variety of therapeutic applications, and research is ongoing to develop new thiazole derivatives with improved properties and activities . Future research may focus on optimizing the structure of thiazole derivatives to enhance their activity and reduce side effects.

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-19-6-5-7-20(18-19)27(33)30-25-23-8-3-4-9-24(23)29-26(25)28(34)32-16-14-31(15-17-32)21-10-12-22(35-2)13-11-21/h3-13,18,29H,14-17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXPDRCYFKFVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

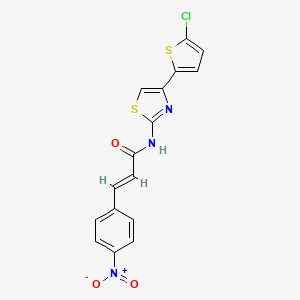

![N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991589.png)

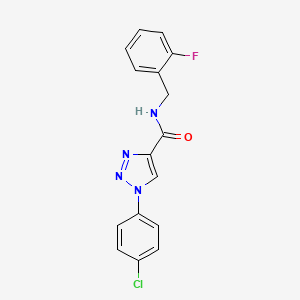

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)

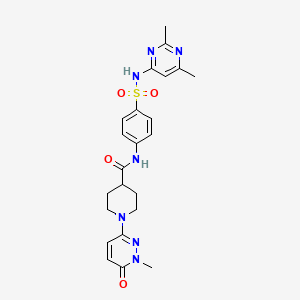

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)

![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)